molecular formula C17H25N3O2S B001277 Almotriptan malate CAS No. 181183-52-8

Almotriptan malate

Numéro de catalogue: B001277
Numéro CAS: 181183-52-8
Poids moléculaire: 335.5 g/mol
Clé InChI: WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Almotriptan has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Almotriptan malate is a selective serotonin receptor agonist, specifically targeting the 5-HT1B/1D receptors . These receptors are primarily found in the cranial blood vessels and are involved in the contraction of smooth muscle .

Mode of Action

This compound interacts with its targets by binding with high affinity to the 5-HT1B/1D receptors . This binding leads to the constriction of blood vessels in the brain, which is a key mechanism in the relief of migraine symptoms . This compound also stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin (5-HT) pathway. By acting as an agonist at the 5-HT1B/1D receptors, this compound influences the vasoconstriction of cranial blood vessels . This action can help to alleviate the dilation of blood vessels, which is often associated with migraine headaches .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed orally, with a bioavailability of approximately 70% . It has a protein binding capacity of about 35%, and it is metabolized in the liver . The elimination half-life of this compound is around 3-4 hours . These properties impact the bioavailability of this compound, influencing how much of the drug reaches the systemic circulation and how long it remains active in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of cranial blood vessels and the inhibition of pain signal transmission to the brain . By binding to the 5-HT1B/1D receptors, this compound causes vasoconstriction, reducing the dilation of blood vessels that is commonly associated with migraines . Additionally, it inhibits the transmission of pain signals to the brain and prevents the release of substances that can cause migraine symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s onset of action. A study showed that an intranasal formulation of this compound resulted in a five-fold reduction in Tmax (time to reach maximum plasma concentration) and a seven-fold increase in bioavailability compared to the oral tablet formulation . This suggests that the intranasal route could provide a faster onset of action and enhanced bioavailability . .

Safety and Hazards

Almotriptan malate can be harmful if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation . It can also cause side effects such as drowsiness, dizziness, nausea, sensations of tingling/numbness/prickling, or dry mouth . It may raise your blood pressure .

Orientations Futures

Almotriptan malate is currently used to treat migraines. It does not prevent future migraines or lessen how often you get migraine attacks . If the medication is not working as well, or if your headaches get worse, you should tell your doctor .

Analyse Biochimique

Biochemical Properties

Almotriptan malate plays a crucial role in biochemical reactions by interacting with specific serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors . These receptors are G protein-coupled receptors that mediate vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This compound binds with high affinity to these receptors, leading to the inhibition of adenylate cyclase activity, which reduces cyclic AMP levels and subsequently decreases the release of neurotransmitters such as substance P and calcitonin gene-related peptide .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By activating the 5-HT1B and 5-HT1D receptors, this compound induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings, reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its high affinity binding to the 5-HT1B and 5-HT1D receptors . Upon binding, it induces conformational changes in the receptors, leading to the activation of G proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the release of neurotransmitters and neuropeptides. This compound also affects gene expression by modulating transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces migraine symptoms without significant adverse effects . At higher doses, this compound can cause vasoconstriction in other vascular beds, leading to potential cardiovascular side effects . Toxicity studies have shown that excessive doses can result in adverse effects such as myocardial infarction and ischemia .

Metabolic Pathways

This compound is metabolized primarily by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes facilitate the oxidation and subsequent elimination of the compound. The metabolic pathways of this compound involve the formation of inactive metabolites that are excreted via the urine . The compound’s metabolism can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target receptors in the brain . Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with its target receptors . The compound’s activity is influenced by its ability to reach these specific compartments. Post-translational modifications, such as phosphorylation, may also affect its localization and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'almotriptan peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la condensation amine-aldéhyde et l'acylation de Friedel-Crafts . Le processus comprend généralement les étapes suivantes :

    Condensation amine-aldéhyde : Cette étape implique la réaction d'une amine avec un aldéhyde pour former une imine.

    Acylation de Friedel-Crafts : L'imine est ensuite soumise à une acylation de Friedel-Crafts pour introduire le groupe sulfonyle.

Méthodes de production industrielle

La production industrielle de l'almotriptan implique l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Le processus comprend souvent des étapes de purification telles que la recristallisation et la chromatographie sur colonne pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L'almotriptan subit diverses réactions chimiques, notamment :

    Oxydation : L'almotriptan peut être oxydé pour former des sulfoxydes et des sulfones.

    Réduction : Les réactions de réduction peuvent convertir les sulfoxydes en sulfures.

    Substitution : Les réactions de substitution peuvent se produire sur le cycle indole ou sur le groupe sulfonyle.

Réactifs et conditions communs

    Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

    Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués de l'almotriptan .

Applications de la recherche scientifique

L'almotriptan a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'almotriptan exerce ses effets en se liant avec une forte affinité aux récepteurs de la sérotonine 5-HT1B et 5-HT1D . Cette liaison entraîne la vasoconstriction des vaisseaux sanguins crâniens, ce qui contribue à redistribuer le flux sanguin et à soulager les symptômes de la migraine. L'almotriptan inhibe également la libération de certaines substances naturelles qui provoquent la douleur, les nausées et d'autres symptômes associés aux migraines .

Propriétés

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEMJKQOLOHJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044289
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.21e-01 g/L
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

154323-57-6, 181183-52-8
Record name Almotriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154323-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almotriptan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almotriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almotriptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Almotriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALMOTRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Almotriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almotriptan malate
Reactant of Route 2
Almotriptan malate
Reactant of Route 3
Reactant of Route 3
Almotriptan malate
Reactant of Route 4
Almotriptan malate
Reactant of Route 5
Almotriptan malate
Reactant of Route 6
Almotriptan malate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.